Cas no 35329-73-8 (Dimethyl Bis(hydroxymethyl)malonate)

Dimethyl Bis(hydroxymethyl)malonate 化学的及び物理的性質
名前と識別子
-
- Dimethyl Bis(hydroxymethyl)malonate
- LogP
- Propanedioic acid, bis(hydroxymethyl)-, dimethyl ester
- dimethyl 2,2-bis(hydroxymethyl)malonate
- SY039813
- Bis(hydroxymethyl)malonic acid dimethyl ester
- 1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate
- Dimethyl2,2-Bis(hydroxymethyl)malonate
- SCHEMBL2568908
- DB-124640
- 35329-73-8
- AC2245
- EN300-748950
- CS-12201
- AKOS016353219
- MFCD16293823
- dimethyl 2,2-bis(hydroxymethyl)propanedioate
-
- MDL: MFCD16293823
- インチ: 1S/C7H12O6/c1-12-5(10)7(3-8,4-9)6(11)13-2/h8-9H,3-4H2,1-2H3
- InChIKey: YOILECYJGFXOJF-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C(C(=O)OC([H])([H])[H])(C(=O)OC([H])([H])[H])C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 192.06336
- どういたいしつりょう: 192.06338810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.1
- 疎水性パラメータ計算基準値(XlogP): -1.4
じっけんとくせい
- PSA: 93.06
Dimethyl Bis(hydroxymethyl)malonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB526996-5 g |
Dimethyl 2,2-bis(hydroxymethyl)malonate, 95%; . |
35329-73-8 | 95% | 5g |
€465.50 | 2022-07-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06285-5g |
Dimethyl bis(hydroxymethyl)malonate |
35329-73-8 | 95% | 5g |
¥3679.0 | 2024-07-16 | |
abcr | AB526996-250 mg |
Dimethyl 2,2-bis(hydroxymethyl)malonate, 95%; . |
35329-73-8 | 95% | 250MG |
€114.50 | 2022-07-29 | |
abcr | AB526996-10 g |
Dimethyl 2,2-bis(hydroxymethyl)malonate, 95%; . |
35329-73-8 | 95% | 10g |
€671.80 | 2022-07-29 | |
TRC | D467520-25g |
Dimethyl Bis(hydroxymethyl)malonate |
35329-73-8 | 25g |
$ 1476.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06285-1g |
Dimethyl bis(hydroxymethyl)malonate |
35329-73-8 | 95% | 1g |
¥1319.0 | 2024-07-16 | |
Enamine | EN300-748950-5.0g |
1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate |
35329-73-8 | 95.0% | 5.0g |
$130.0 | 2025-03-10 | |
Enamine | EN300-748950-0.1g |
1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate |
35329-73-8 | 95.0% | 0.1g |
$19.0 | 2025-03-10 | |
Enamine | EN300-748950-0.05g |
1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate |
35329-73-8 | 95.0% | 0.05g |
$19.0 | 2025-03-10 | |
eNovation Chemicals LLC | D695733-10g |
Dimethyl 2,2-Bis(hydroxymethyl)malonate |
35329-73-8 | 95% | 10g |
$270 | 2024-07-20 |
Dimethyl Bis(hydroxymethyl)malonate 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
Dimethyl Bis(hydroxymethyl)malonateに関する追加情報
Dimethyl Bis(hydroxymethyl)malonate (CAS No. 35329-73-8): A Versatile Intermediate in Modern Chemical Synthesis
Dimethyl Bis(hydroxymethyl)malonate, with the chemical formula C₆H₁₀O₆ and CAS number 35329-73-8, is a significant intermediate in the field of organic synthesis. This compound, often referred to by its more descriptive name Dimethyl Bis(hydroxymethyl)malonate, has garnered considerable attention due to its utility in the preparation of various pharmacologically active molecules and fine chemicals. Its unique structure, featuring two hydroxymethyl groups attached to a malonic acid backbone, makes it a valuable building block for constructing complex molecular architectures.
The importance of Dimethyl Bis(hydroxymethyl)malonate in synthetic chemistry stems from its reactivity and versatility. The presence of two reactive sites—the hydroxymethyl groups—allows for diverse functionalization strategies, making it an indispensable tool in the chemist's arsenal. In recent years, advancements in synthetic methodologies have further highlighted its role in the development of novel compounds, particularly in the pharmaceutical industry.
One of the most notable applications of Dimethyl Bis(hydroxymethyl)malonate is in the synthesis of β-keto esters and related derivatives. These compounds are crucial intermediates in the preparation of various drugs and agrochemicals. The hydroxymethyl groups can be easily converted into other functional groups such as aldehydes, ketones, or carboxylic acids through oxidation or dehydration reactions. This flexibility has made Dimethyl Bis(hydroxymethyl)malonate a preferred choice for synthetic chemists seeking efficient routes to complex molecules.
In addition to its role in drug synthesis, Dimethyl Bis(hydroxymethyl)malonate has found applications in materials science. Its ability to undergo polymerization reactions has led to the development of novel polymers with unique properties. These polymers have potential uses in coatings, adhesives, and even as biodegradable materials. The growing interest in sustainable chemistry has spurred research into using Dimethyl Bis(hydroxymethyl)malonate as a green chemical intermediate, contributing to more environmentally friendly synthetic routes.
The pharmaceutical industry has seen significant advancements due to the use of Dimethyl Bis(hydroxymethyl)malonate as a key intermediate. Researchers have leveraged its reactivity to develop new therapeutic agents targeting various diseases. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diabetes and cancer. The ability to modify its structure allows for fine-tuning of biological activity, making it a valuable scaffold for drug discovery.
Recent studies have also highlighted the role of Dimethyl Bis(hydroxymethyl)malonate in catalytic processes. Its use as a ligand or co-catalyst has enabled more efficient and selective reactions, reducing waste and improving yields. This aligns with the broader trend towards greener chemistry, where minimizing environmental impact is paramount. The compound's compatibility with various catalysts has opened new avenues for developing sustainable synthetic methodologies.
The industrial production of Dimethyl Bis(hydroxymethyl)malonate has also seen advancements, driven by the increasing demand for high-purity intermediates. Manufacturers have optimized their processes to ensure consistent quality and yield, meeting the stringent requirements of pharmaceutical companies and research institutions. These efforts have led to cost-effective production methods, making Dimethyl Bis(hydroxymethyl)malonate more accessible for large-scale applications.
The future prospects for Dimethyl Bis(hydroxymethyl)malonate are promising, with ongoing research exploring new applications and synthetic strategies. As our understanding of molecular interactions deepens, so does the potential for this versatile intermediate to contribute to innovative chemical solutions. Whether in drug development or materials science, its role is likely to expand further as new methodologies emerge.
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